molecular formula C12H11N3O3S B11158127 Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Cat. No.: B11158127
M. Wt: 277.30 g/mol
InChI Key: BYJLMFCAOWDODB-UHFFFAOYSA-N
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Description

Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid typically involves the condensation of 2-phenylethylamine with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Oxo[(1-phenylethyl)amino]acetic acid
  • Oxo{[(1R)-1-phenylethyl]amino}acetic acid

Uniqueness

Oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

2-oxo-2-[[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid

InChI

InChI=1S/C12H11N3O3S/c16-10(11(17)18)13-12-15-14-9(19-12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,17,18)(H,13,15,16)

InChI Key

BYJLMFCAOWDODB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C(=O)O

Origin of Product

United States

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